molecular formula C22H26O5 B1314807 Estrone 3-hemisuccinate CAS No. 58534-72-8

Estrone 3-hemisuccinate

Cat. No. B1314807
CAS RN: 58534-72-8
M. Wt: 370.4 g/mol
InChI Key: VSHNBNRUBKFQCR-QLDGJZPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estrone 3-hemisuccinate is a potent and versatile estrogenic compound . It is also known by its synonyms: 1,3,5(10)-Estratrien-17-one 3-hemisuccinate . The empirical formula is C22H26O5 and it has a molecular weight of 370.44 .


Molecular Structure Analysis

The molecular structure of Estrone 3-hemisuccinate consists of 22 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 370.44 .


Chemical Reactions Analysis

Estrone 3-hemisuccinate has been used in the development of a solid-phase extraction—enzyme-linked immunosorbent assay method for the determination of estrone in water . The specific polyclonal antibody was produced against a conjugate of estrone-3-hemisuccinate and keyhole limpet hemocyanin (KLH) .

Scientific Research Applications

Environmental Monitoring and Analysis

Estrone 3-hemisuccinate plays a significant role in environmental monitoring. Li et al. (2004) developed a highly selective and sensitive method combining solid-phase extraction and enzyme-linked immunosorbent assay (SPE-ELISA) for detecting estrone in water. This method is particularly effective due to its specificity and ability to detect low levels of estrone, thanks to the use of a polyclonal antibody produced against a conjugate of estrone-3-hemisuccinate (Li et al., 2004). Similarly, Sánchez-Barbosa et al. (2019) conducted a systematic review on the removal of estrone in water and wastewater by photocatalysis, highlighting the potential environmental impact of estrone and the effectiveness of various removal methods (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).

Development of Biosensors

The use of estrone 3-hemisuccinate in the development of biosensors has been explored. Congur et al. (2013) prepared estrone-imprinted nanospheres and integrated them into an electrochemical sensor, demonstrating great specificity and selectivity for estrone (Congur, Şenay, Turkcan, Canavar, Erdem, & Akgol, 2013). This technology has promising applications in various fields, including environmental monitoring and healthcare.

Medical and Biological Research

In medical research, estrone 3-hemisuccinate is a key component in studies exploring the modulation of estrogen on neuronal activity. Kis et al. (2001) studied the effect of 17β-estradiol hemisuccinate on neuronal activity, revealing significant findings on the interaction between estrogen and brain function (Kis, Budai, Imre, Farkas, Horváth, & Toldi, 2001).

Cancer Research

In the field of oncology, Thomas and Potter (2015) discussed the development of aryl O-sulfamate pharmacophore, where estrone-3-O-sulfamate showed promise as a hormone-dependent cancer target, particularly in breast cancer treatment (Thomas & Potter, 2015). Nozawa et al. (2005) explored the suppression of cell proliferation by inhibiting estrone-3-sulfate transporter in estrogen-dependent breast cancer cells, providing insight into potential treatment strategies (Nozawa, Suzuki, Yabuuchi, Irokawa, Tsuji, & Tamai, 2005).

Safety And Hazards

Estrone 3-hemisuccinate may cause harm to breast-fed children and may damage fertility or the unborn child . It is advised to obtain special instructions before use, avoid contact during pregnancy or while nursing, and to not breathe dust .

properties

IUPAC Name

4-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHNBNRUBKFQCR-QLDGJZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474523
Record name ST056227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estrone 3-hemisuccinate

CAS RN

58534-72-8
Record name ST056227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estrone 3-hemisuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estrone 3-hemisuccinate
Reactant of Route 2
Reactant of Route 2
Estrone 3-hemisuccinate
Reactant of Route 3
Reactant of Route 3
Estrone 3-hemisuccinate
Reactant of Route 4
Reactant of Route 4
Estrone 3-hemisuccinate
Reactant of Route 5
Reactant of Route 5
Estrone 3-hemisuccinate
Reactant of Route 6
Reactant of Route 6
Estrone 3-hemisuccinate

Citations

For This Compound
36
Citations
Z Li, S Wang, NA Lee, RD Allan, IR Kennedy - Analytica Chimica Acta, 2004 - Elsevier
… The specific polyclonal antibody was produced against a conjugate of estrone-3-hemisuccinate and keyhole limpet hemocyanin (KLH). The obtained ELISA showed specific recognition …
Number of citations: 107 www.sciencedirect.com
CY Won, CC Chu - Carbohydrate polymers, 1998 - Elsevier
… Each of these can react with the acid chloride of estrone-3-hemisuccinate (3) in the same … of acid chloride of estrone-3-hemisuccinate (3) to the hydroxyl groups of dextran was used. …
Number of citations: 45 www.sciencedirect.com
B Desfosses, F Herve, M Moenner, P Urios… - Journal of steroid …, 1983 - Elsevier
… Derivatives at C-3 (estrone-3-hemisuccinate-dansyl-cadaverine and estrone-3-dansyl) compete with estrone for binding to the fetal protein; however derivates of estrone at C-6 (estrone-…
Number of citations: 6 www.sciencedirect.com
S Wang, Y Wang, W Huang, G Fang, Z Duan… - Analytical …, 2007 - Taylor & Francis
… Four male New Zealand white rabbits were divided into two groups and immunized with estrone‐3‐hemisuccinate connected to KLH (A‐E1) and estradiol‐17β‐hemisuccinate …
Number of citations: 15 www.tandfonline.com
D Calderón Guzmán, E Bratoeff, E Ramírez López… - Andrologia, 2011 - Wiley Online Library
Flutamide is a steroid used to treat androgen‐dependent disorders and as antiepileptic, but it induces a number of non‐desirable side effects. This work was aimed at assaying the …
Number of citations: 5 onlinelibrary.wiley.com
VM Shcherbakov, VM Devichenskiĭ… - Bioorganicheskaia …, 1999 - europepmc.org
… Doxorubicin was acylated with estrone 3-hemisuccinate. The modified derivative exhibited high antiproliferative activity in vitro toward cell cultures of the MCF-7 human mammary …
Number of citations: 3 europepmc.org
VM Jasonni, C Bulletti, GF Bolelli, F Franceschetti… - Steroids, 1983 - Elsevier
… Estrone and estradiol antisera were raised in rabbits immunized with estrone-3-hemisuccinate-bovine serum albumin (BSA) and 6ketoestradiol-170 6-(0-carboxymethyl)oxime-BSA, …
Number of citations: 38 www.sciencedirect.com
SJ Dieleman, HJN Schoenmakers - General and Comparative …, 1979 - Elsevier
RIA's have been made for progesterone and estrone with the antisera S74B7 and 7604-7 40, respectively, which will be described. The characteristics of the RIA for progesterone …
Number of citations: 111 www.sciencedirect.com
NW Gaikwad - Analytical chemistry, 2013 - ACS Publications
In humans, steroids play a broad and vital role in regulation of gene expression, secondary sexual characteristics, maturation, reproduction, cardiovascular health, neurological functions…
Number of citations: 81 pubs.acs.org
VM Jasonni, C Bulletti, F Franceschetti, M Bonavia… - Cancer, 1984 - Wiley Online Library
… Estrone antiserum was elicited in the rabbit by immunization with estrone-3-hemisuccinate-BSA with our own method,' and its crossreaction has been previously reported.' …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.